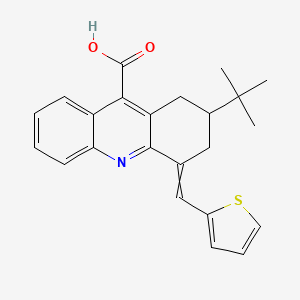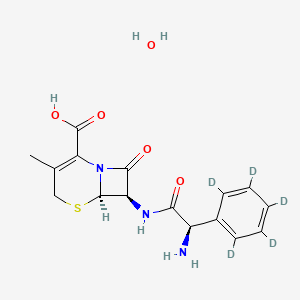
Cephalexin-d5 (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalexin-d5 (monohydrate) is a deuterium-labeled derivative of Cephalexin monohydrate, a first-generation cephalosporin antibiotic. Cephalexin monohydrate is known for its effectiveness against gram-positive and some gram-negative bacteria by disrupting the growth of the bacterial cell wall . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of cephalexin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cephalexin-d5 (monohydrate) involves the incorporation of deuterium into the Cephalexin monohydrate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Cephalexin-d5 (monohydrate) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is designed to be efficient and cost-effective while maintaining the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Cephalexin-d5 (monohydrate) undergoes various chemical reactions, including:
Reduction: Typically involves reducing agents like sodium borohydride (NaBH₄) to study the reduction pathways.
Substitution: Involves the replacement of functional groups within the molecule, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), metal ions (FeCl₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of various degradation products, while substitution reactions can result in modified cephalexin derivatives .
Scientific Research Applications
Cephalexin-d5 (monohydrate) is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of cephalexin in the body.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of cephalexin.
Drug Development: Used in the development of new cephalosporin antibiotics by providing insights into the drug’s behavior in biological systems.
Analytical Chemistry: Employed in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the quantification and analysis of cephalexin.
Mechanism of Action
Cephalexin-d5 (monohydrate) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The molecular targets involved in this process are the PBPs, which are essential for bacterial cell wall biosynthesis .
Comparison with Similar Compounds
Cephalexin-d5 (monohydrate) is compared with other similar compounds such as:
Cefadroxil: Known for its higher area under the curve (AUC) compared to cephalexin, indicating a longer duration of action.
Cephradine: Similar in structure and function but with different clinical applications and pharmacokinetic profiles.
The uniqueness of Cephalexin-d5 (monohydrate) lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies by allowing precise tracking and quantification of the compound in biological systems .
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D,6D; |
InChI Key |
AVGYWQBCYZHHPN-PAOGAYKBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H].O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


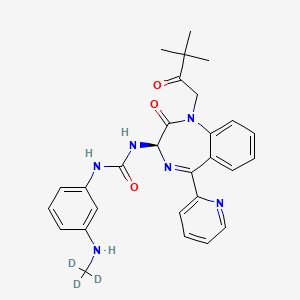
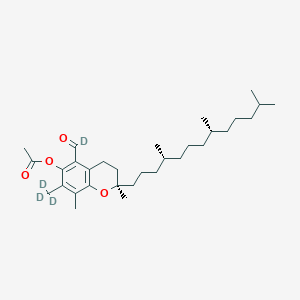
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)

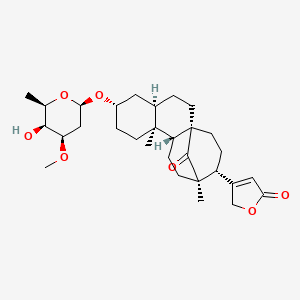
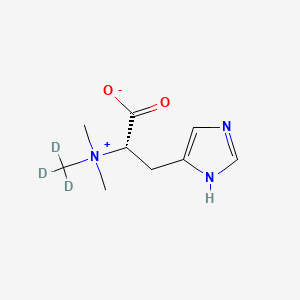
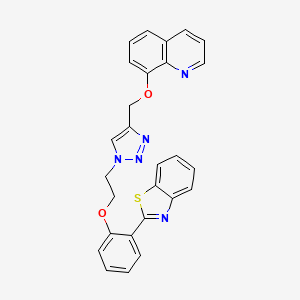
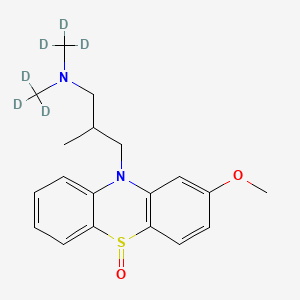
![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)
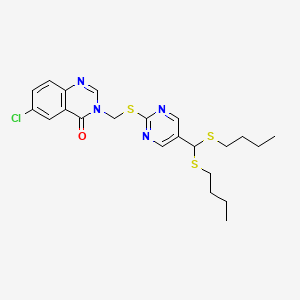
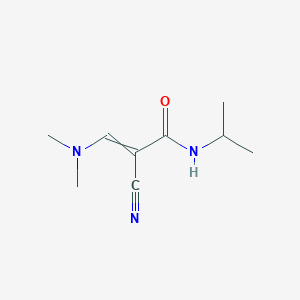
![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)

